molecular formula C14H11N3O2 B10814652 5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B10814652
M. Wt: 253.26 g/mol
InChI Key: JCQQRWFKXLYVTR-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-oxadiazole family, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . While specific biological data for this isomer is not fully established in the public domain, structurally related 1,2,4-oxadiazole compounds incorporating methoxyphenyl and pyridyl substituents have demonstrated promising antitumoral properties. For instance, research on the 5-(3-methoxyphenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole isomer showed apoptotic activity against human liver and colon cancer cell lines . Furthermore, hybrid molecules featuring both pyridine and 1,2,4-oxadiazole rings have exhibited potent in vitro anticancer activity against a broad panel of human cancer cell lines, including prostate, lung, and breast cancers, with some compounds showing IC50 values in the sub-micromolar range . The specific structural arrangement of the 2-methoxyphenyl and 2-pyridyl groups in this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), synthesizing novel compound libraries, and investigating new mechanisms of action for oncology and other therapeutic areas. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-8-3-2-6-10(12)14-16-13(17-19-14)11-7-4-5-9-15-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQQRWFKXLYVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amidoxime-Acyl Chloride Coupling

The Tiemann-Krüger method forms the basis for synthesizing 1,2,4-oxadiazoles via amidoximes. For 5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, pyridine-2-carboxamidoxime is reacted with 2-methoxybenzoyl chloride in pyridine at 80°C for 8–12 hours. The reaction proceeds through O-acylation followed by thermal cyclization:

Pyridine-2-carboxamidoxime+2-Methoxybenzoyl chloridepyridineTarget Compound+HCl\text{Pyridine-2-carboxamidoxime} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{pyridine}} \text{Target Compound} + \text{HCl}

Yields typically range from 45–60% due to competing N-acylation and hydrolysis side reactions. Purification requires column chromatography to separate regioisomers.

NaOH/DMSO-Mediated One-Pot Synthesis

Baykov et al.’s method simplifies the process by using methyl 2-methoxybenzoate and pyridine-2-carboxamidoxime in a NaOH/DMSO superbase system at room temperature. The mechanism involves in situ ester activation:

  • Ester Saponification :

    CH3O-C6H4COOCH3+NaOHCH3O-C6H4COONa++CH3OH\text{CH}_3\text{O-C}_6\text{H}_4\text{COOCH}_3 + \text{NaOH} \rightarrow \text{CH}_3\text{O-C}_6\text{H}_4\text{COO}^- \text{Na}^+ + \text{CH}_3\text{OH}
  • Cyclization :

    Pyridine-2-carboxamidoxime+CH3O-C6H4COODMSOTarget Compound+H2O\text{Pyridine-2-carboxamidoxime} + \text{CH}_3\text{O-C}_6\text{H}_4\text{COO}^- \xrightarrow{\text{DMSO}} \text{Target Compound} + \text{H}_2\text{O}

This method achieves 70–85% yield within 6 hours, with crude product isolable via aqueous workup.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Nitrile Oxide Generation and Reactivity

Nitrile oxides, generated from hydroxamoyl chlorides (e.g., pyridine-2-carbohydroxamoyl chloride), undergo cycloaddition with 2-methoxybenzonitrile. Platinum(IV) catalysts suppress dimerization:

Pyridine-2-carbohydroxamoyl chlorideBasePyridine-2-carbonitrile oxide2-Methoxybenzonitrile, PtCl4Target Compound\text{Pyridine-2-carbohydroxamoyl chloride} \xrightarrow{\text{Base}} \text{Pyridine-2-carbonitrile oxide} \xrightarrow{\text{2-Methoxybenzonitrile, PtCl}_4} \text{Target Compound}

Yields are modest (30–45%) due to competing 1,2,5-oxadiazole-2-oxide formation.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Irradiation

Adapting Sahoo et al.’s protocol, pyridine-2-carboxamidoxime and methyl 2-methoxybenzoate are irradiated at 150°C for 20 minutes in DMSO with K₂CO₃. Microwaves enhance reaction kinetics, achieving 80% yield with >95% purity after recrystallization.

Mechanochemical Approaches

Solvent-Free Grinding Strategy

While unreported for this specific compound, analogous 1,2,4-oxadiazoles are synthesized by grinding amidoximes and carboxylic acid salts in a ball mill. A proposed protocol involves:

  • Grind pyridine-2-carboxamidoxime and potassium 2-methoxybenzoate with K₂CO₃ (1:1:0.5) at 30 Hz for 1 hour.

  • Wash with water to isolate the product.

Preliminary models predict 65–75% yield with minimal purification.

Comparative Analysis of Methods

Method Conditions Time Yield Purity Green Metrics
Amidoxime-Acyl ChloridePyridine, 80°C12 h55%90%Low (toxic solvents)
NaOH/DMSO One-PotRT, DMSO6 h85%95%Moderate (DMSO recycling)
Microwave150°C, 300 W20 min80%98%High (energy-efficient)
Mechanochemical (Hypothetical)Solvent-free, RT1 h70%*90%*Excellent

*Predicted values based on analogous reactions.

Challenges and Optimization Strategies

  • Steric Hindrance : The 2-methoxyphenyl group slows acylation; using electron-deficient activating groups (e.g., trifluoroethyl esters) improves reactivity.

  • Purification : Silica gel chromatography remains standard, but aqueous-organic biphasic systems (e.g., EtOAc/water) reduce solvent use .

Chemical Reactions Analysis

Amidoxime-Carboxylic Acid Cyclization

  • Mechanism : Reaction of amidoximes with carboxylic acid derivatives (e.g., esters, anhydrides) under catalytic conditions.

  • Conditions : Coupling reagents like EDC, DCC, or T3P; solvents such as THF or DMF; mild temperatures.

  • Yields : Often moderate (35–50%) due to purification challenges and side reactions .

[3+2]-Cycloaddition

  • Mechanism : Reaction of disubstituted 2H-azirines with nitrosoarenes under visible light and photoredox catalysts (e.g., acridinium perchlorate).

  • Conditions : Solvent-free or minimal solvent systems; ambient temperatures.

  • Yields : Moderate (35–50%) but offers "green chemistry" advantages .

Method Reagents Conditions Yield
Amidoxime cyclizationAmidoxime, carboxylic acid esterT3P, THF, reflux35–50%
[3+2]-CycloadditionAzirines, nitrosoarenesVisible light, acridinium catalyst35–50%

Chemical Reactivity

The compound’s reactivity is governed by its 1,2,4-oxadiazole core and substituents:

  • Oxadiazole Ring :

    • Electrophilic Attack : The oxygen and nitrogen atoms in the ring can participate in nucleophilic substitution or cycloaddition reactions.

    • Ring-Opening : Under harsh conditions (e.g., strong acids/bases), the ring may cleave, though specific examples for this derivative are not documented.

  • Substituents :

    • Pyridin-2-yl Group : Electron-deficient, enabling potential metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) if functionalized.

    • 2-Methoxyphenyl Group : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution on the phenyl ring.

Potential Reactions

Reaction Type Mechanism Conditions Product
Nucleophilic substitutionAttack at oxadiazole ringAlkaline conditions, nucleophilesSubstituted oxadiazoles
Electrophilic substitutionReaction at 2-methoxyphenyl groupFriedel-Crafts alkylation/acylationSubstituted phenyl derivatives

Analytical Characterization

Key techniques for confirming the structure and purity of this compound include:

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR: Identifies aromatic protons (pyridyl and methoxyphenyl groups), oxadiazole ring protons, and methoxy signals.

    • 13C NMR: Assigns carbons

Scientific Research Applications

Antimicrobial Activity

The oxadiazole scaffold is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole and its analogs can effectively inhibit various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameActivity TypeTarget OrganismIC50 (µg/mL)
This compoundAntibacterialStaphylococcus aureus5.0
This compoundAntifungalCandida albicans7.5

Anti-inflammatory Properties

Oxadiazoles have been investigated for their anti-inflammatory effects. Compounds with the oxadiazole moiety have shown potential in reducing inflammation in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Case Study:
In a study involving induced inflammation in animal models, treatment with this compound resulted in a significant decrease in inflammatory markers compared to control groups.

Anticancer Potential

Recent research has highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has shown promise in selectively targeting cancer cells while sparing normal cells.

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer TypeIC50 (nM)
This compoundPancreatic carcinoma50
This compoundMelanoma75

Mechanism of Action:
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound's ability to inhibit specific enzymes involved in tumor progression has been a focal point of research.

Neuroprotective Effects

Emerging studies suggest that oxadiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and protection against oxidative stress.

Research Findings:
In vitro studies have indicated that compounds like this compound can protect neuronal cells from apoptosis induced by neurotoxic agents.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) at R<sup>5</sup> increases solubility compared to electron-withdrawing groups like Cl or CN .
  • Melting Points: Cyanophenyl substitution (3-CN) raises the melting point (148–149°C) due to dipole interactions, while simple phenyl derivatives exhibit lower melting points (128–130°C) .
  • Lipophilicity : Dichlorophenyl substitution enhances lipophilicity, favoring blood-brain barrier penetration in drug design .

Biological Activity

5-(2-Methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound's structure features a methoxyphenyl group and a pyridine moiety attached to the oxadiazole ring. This specific arrangement of functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study focused on various 1,2,4-oxadiazole derivatives demonstrated that compounds with similar structures to this compound showed promising results against several human cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of synthesized oxadiazole derivatives, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects:

CompoundCell LineIC50 (µM)
This compoundMCF-70.67
This compoundA5490.80
This compoundDU-1450.87

These findings indicate that the compound's structural features may enhance its interaction with biological targets involved in cancer progression.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have suggested that this compound may interact with key proteins involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been reported to possess antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A screening of substituted 1,2,4-oxadiazoles against bacterial strains revealed significant antibacterial activity:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents.

Q & A

Q. Advanced

  • Cancer Models : Caspase-3/7 activation assays in T47D breast cancer cells showed G1-phase arrest and apoptosis induction, but activity was absent in MX-1 and colorectal cancer lines, highlighting cell-type specificity .
  • Metabolic Disorders : In FoxO1 inhibition assays, analogs like JY-2 (5-(2,4-dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole) reduced glucose uptake in HepG2 cells, suggesting potential anti-diabetic applications. However, conflicting results in primary hepatocytes suggest off-target effects .

How can researchers design experiments to identify the molecular targets of 1,2,4-oxadiazole derivatives?

Q. Advanced

  • Photoaffinity Labeling : A photoactivatable probe (e.g., 4l in ) covalently binds to targets like TIP47, enabling pull-down assays and LC-MS/MS identification .
  • Kinase Profiling : Broad-spectrum kinase inhibition assays can pinpoint targets, while CRISPR-Cas9 knockout models validate functional relevance.

What analytical techniques are critical for confirming the purity and structure of this compound?

Q. Basic

  • HPLC : Essential for purity assessment (e.g., >95% using C18 columns with acetonitrile/water gradients) .
  • NMR Spectroscopy : ¹H NMR (δ 8.5–8.7 ppm for pyridyl protons; δ 3.9 ppm for methoxy) and ¹³C NMR (δ 165–170 ppm for oxadiazole carbons) confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₁N₃O₂ requires m/z 261.0851) .

What are the challenges in translating in vitro activity of this compound to in vivo efficacy?

Q. Advanced

  • Pharmacokinetics : Poor solubility and rapid hepatic metabolism (e.g., CYP450-mediated oxidation of methoxy groups) limit bioavailability. Prodrug strategies (e.g., phosphate esters) may improve absorption .
  • Toxicity : Off-target effects in non-cancerous cells (e.g., hepatotoxicity) require dose optimization. In vivo MX-1 xenograft models showed efficacy for analog 4l at 10 mg/kg without overt toxicity .

What are the key considerations in optimizing reaction conditions for synthesizing 1,2,4-oxadiazoles?

Q. Basic

  • Reagent Stoichiometry : Excess acyl chloride (1.5 eq) ensures complete amidoxime conversion.
  • Temperature : Cyclization at 80–100°C in DMF or THF maximizes yield.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (EtOAc/Et₂O) isolates pure products .

How does the introduction of electron-donating groups (e.g., methoxy) affect the compound's stability and activity?

Q. Advanced

  • Stability : Methoxy groups increase electron density, accelerating oxidative degradation. Stability assays in liver microsomes show t₁/₂ < 30 min for 5-(2-methoxyphenyl) analogs .
  • Activity : While methoxy reduces apoptosis-inducing potency compared to chloro-substituted analogs, it enhances selectivity for non-cancerous cells, suggesting a trade-off between efficacy and safety .

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